Cas no 76095-16-4 (Enalapril maleate)

Enalapril maleate is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. Its key advantages include high bioavailability, prolonged duration of action, and effective blood pressure control through the inhibition of angiotensin II formation. The maleate salt form enhances stability and solubility, ensuring consistent pharmacokinetic performance. Enalapril maleate is also metabolized to its active form, enalaprilat, providing sustained therapeutic effects with once- or twice-daily dosing. Its well-established safety profile and efficacy in reducing cardiovascular risk make it a preferred choice in clinical practice. The compound is compatible with standard pharmaceutical formulations, facilitating its use in various dosage forms.
Enalapril maleate structure
Enalapril maleate structure
Product Name:Enalapril maleate
CAS No:76095-16-4
MF:C20H28N2O5
MW:376.4467
MDL:MFCD00133304
CID:59753
PubChem ID:253661645
Update Time:2025-10-27

Enalapril maleate Chemical and Physical Properties

Names and Identifiers

    • Enalapril maleate
    • (s)-1-(n-(1-(ethoxycarbonyl)-3-phenylpropyl)-l-alanyl)-l-proline (z)-2-butenedioate salt
    • (S)-1-[N-[1-(ETHOXYCARBONXYL)-3-PHENYLPROPYL]-L-ALANYL]-L-PROLINE
    • [S]-1-[N-(1-[ETHOXYCARBONYL]-3-PHENYLPROPYL)-6-ALANYL]-L-PROLINE MALEATE
    • N-[[(S)-1-ETHOXYCARBONYL-3-PHENYLPROPYL]-L-ALANYL]-L-PROLINE MALEATE(1: 1)
    • MK-421
    • CARDIOVET
    • BITENSIL
    • (S)-1-((S)-2-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)propanoyl)pyrrolidine-2-carboxylic acid compound with maleic acid (1:1)
    • (S,S,S)-Enalapril Maleate
    • 1-(2-{[1-(Ethoxycarbonyl)-3-phenylpropyl]amino}propanoyl)proline maleate
    • Enalapril (maleate)
    • Enalapril maleate salt
    • (S)-N-[1-(Ethoxycarbonyl)-3-phenylpropyl]-Ala-Pro maleate salt
    • 1-[N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-L-proline Maleate
    • enalapril
    • Enalaprilum
    • Vasotec
    • Enalaprila
    • Enalapril Richet
    • 69PN84IO1A
    • Enalaprilum [INN-Latin]
    • Enalaprila [INN-Spanish]
    • GBXSMTUPTTWBMN-XIRDDKMYSA-N
    • Enalapril [INN:BAN]
    • DSSTox_CID_2982
    • 1-(N-((S)-1-Carboxy-3-phenylpropyl)-L-alanyl)-L-proline 1'-ethyl ester
    • DSSTox_RID_76817
    • DSSTox_GSID_22982
    • Epaned
    • L-Proline, N-[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-
    • Enalapril (INN)
    • Enalapril (TN)
    • (2S)-1-[(2S)-2-[[
    • MK-421 maleate
    • Renitec
    • HMS2092L17
    • MLS000028657
    • NSC-758143
    • Amprace
    • N-{N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanyl}-L-proline hydrogen maleate
    • Eupressin
    • Reca
    • Enalapril maleate [USAN:USP:JAN]
    • Presil
    • Renivace (TN)
    • VASERETIC COMPONENT ENALAPRIL MALEATE
    • D00621
    • ENALAPRIL MALEATE [MI]
    • Q27106479
    • Enap
    • Envas
    • Prilenap
    • HMS501E10
    • Pril
    • Defluin
    • (Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid
    • Tensazol
    • Enalapril maleate 100 microg/mL in Acetonitrile
    • Epaned Kit
    • Ditensor
    • (S)-1-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-L-alanyl)-L-proline maleate (1:1)
    • HMS2232I24
    • N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl-L-proline maleic acid salt
    • Enalasyn
    • Enaloc
    • Ecapril
    • (S)-1-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-L-alanyl)-L-proline maleate
    • L-Proline, N-((1S)-1-(ethoxycarbonyl)-3-phenylpropyl)-L-alanyl-, (2Z)-2-butenedioate (1:1)
    • Enalapril for system suitability
    • Baripril
    • SPECTRUM1501214
    • Naritec
    • Benalapril
    • Repantril
    • Glioten
    • Renivace
    • MLS001077272
    • SMR000058883
    • ENALAPRIL MALEATE [ORANGE BOOK]
    • SW198780-2
    • ENALAPRIL MALEATE [JAN]
    • Xanef
    • HMS2231D22
    • Innovace
    • Dabonal
    • ENALAPRIL MALEATE [HSDB]
    • Ednyt
    • HY-B0331A
    • ENALAPRIL MALEATE [USP MONOGRAPH]
    • ENALAPRIL MALEATE [WHO-DD]
    • N-(1(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanyl-L-proline maleate
    • Neotensin
    • EINECS 278-460-9
    • Pres
    • Renavace
    • Regomed
    • MFCD00865774
    • s1941
    • Pulsol
    • Benalipril
    • Sintec
    • BQL
    • Enapren
    • Controlvas
    • Pressotec
    • ENALAPRIL MALEATE [GREEN BOOK]
    • (S)-1-((S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylic acid Maleate
    • Konveril
    • HMS2095P10
    • Ristalen
    • KS-1137
    • MK 421 maleate
    • ENALAPRIL MALEATE [MART.]
    • Vapresan
    • MK 421
    • Alphrin
    • EINECS 278-375-7
    • 76095-16-4
    • MFCD00133304
    • TECZEM COMPONENT ENALAPRIL MALEATE
    • ENALAPRIL MALEATE [EP MONOGRAPH]
    • HMS1921B10
    • Enalapril maleate (Vasotec)
    • UNII-9O25354EPJ
    • Enaladil
    • Invoril
    • Innovade
    • N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl-L-proline (2Z)-but-2-enedioate
    • enalapril hydrogen maleate
    • Enalped
    • ENALAPRIL MALEATE [USAN]
    • Tenace
    • SR-05000001785
    • HSDB 6529
    • AKOS016340376
    • Crinoren
    • Enalapril maleate (JP18/USP)
    • NSC 758143
    • ENALAPRIL MALEATE [VANDF]
    • Unaril
    • SR-01000000234
    • Inoprilat
    • Enalabene
    • Mapryl
    • Norpril
    • Insup
    • 1-(N-((S)-1-CARBOXY-3-PHENYLPROPYL)-L-ALANYL)-L-PROLINE 1'-ETHYL ESTER, MALEATE
    • Analept
    • Hipoartel
    • HMS3712P10
    • LEXXEL COMPONENT ENALAPRIL MALEATE
    • Palane
    • Feliberal
    • L-Proline, 1-(N-(1-(ethoxycarbonyl)-3-phenylpropyl)-L-alanyl)-, (S)-, (Z)-2-butenedioate (1:1)
    • SR-01000000234-4
    • Reniten
    • Enapres
    • Mepril
    • Ednit
    • Biocronil
    • Herten
    • Enaprin
    • Prestwick_197
    • (S)-(-)-1-[N-(1-Ethoxycarbonyl-3-phenylpropyl)-L-alanyl]-Lproline
    • Elfonal
    • Coprilor
    • Convertin
    • Enapril
    • SR-05000001785-1
    • Minipril
    • CHEMBL1200659
    • CCG-39221
    • N-(1 (S)-ethoxycarbonyl-3-phenylpropyl)-L-alanyl-L-proline maleate
    • Innovace Melt
    • Denapril
    • 9O25354EPJ
    • Lapril
    • L-PROLINE, 1-(N-(1-(ETHOXYCARBONYL)-3-PHENYLPROPYL)-L-ALANYL)-,(S)-,(Z)-2 BUTENEDIOATE (1:1)
    • A-Rin
    • MLS006010047
    • (Z)-but-2-enedioate;[(2S)-1-[(2S)-2-carboxypyrrolidin-1-ium-1-yl]-1-oxopropan-2-yl]-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azanium
    • CHEBI:4785
    • Hipten
    • Opera_ID_1793
    • 1-(N-((S)-1-Carboxy-3-phenylpropyl)-L-alanyl)-L-proline 1'-ethyl ester, maleate (1:1)
    • BE164408
    • L-Proline, N-[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-, (2Z)-2-butenedioate (1:1)
    • Enaril
    • SMR000653477
    • (S)-1-[N-[1-(ETHOXYCARBONYL)-3-PHENYLPROPYL]-L-ALANYL]-L-PROLINE MALEATE
    • Pharmakon1600-01501214
    • Enacard
    • Coroldil
    • ENALAPRIL MALEATE [USP-RS]
    • Hytrol
    • Lipraken
    • Atens
    • Naprilene
    • Acetensil
    • Converten
    • Lotrial
    • Vasopril
    • SCHEMBL9
    • N-((S)-1-Ethoxycarbonyl-3-phenylpropyl)-L-alanyl-L-proline maleate (1:1)
    • Enarenal
    • DTXSID30896796
    • NSC758143
    • MDL: MFCD00133304
    • Inchi: InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16-,17-;/m0./s1
    • InChI Key: GBXSMTUPTTWBMN-XIRDDKMYSA-N
    • SMILES: O=C([C@]([H])(C([H])([H])[H])N([H])[C@]([H])(C(=O)OC([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N1C([H])([H])C([H])([H])C([H])([H])[C@@]1([H])C(=O)O[H]

Computed Properties

  • Exact Mass: 492.21100
  • Monoisotopic Mass: 492.211
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 10
  • Complexity: 519
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 95.9

Experimental Properties

  • Color/Form: Powder
  • Melting Point: 143-153°C
  • Boiling Point: 0°C
  • Flash Point: 0°C
  • Solubility: methanol: ≥50 mg/mL, clear, colorless to yellow
  • Water Partition Coefficient: Soluble in water, methanol, and ethanol.
  • PSA: 170.54000
  • LogP: 1.64520
  • Merck: 3567
  • pka: pKa1 3.0; pKa2 (25°) 5.4
  • Specific Rotation: -40.0° - -44.0° (c=1, MeOH)
  • λmax: 208(MeOH)(lit.)

Enalapril maleate Security Information

  • Symbol: GHS08
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H303
  • Warning Statement: P312
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 63-62
  • Safety Instruction: S22; S24/25; S36/37; S26
  • RTECS:TW3666000
  • Hazardous Material Identification: Xi
  • Safety Term:S22-S24/25
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Risk Phrases:R36/37/38

Enalapril maleate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Enalapril maleate Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Enalapril maleate

Enalapril maleate (CAS No. 76095-16-4): A Comprehensive Overview in Modern Pharmaceutical Research

Enalapril maleate, a derivative of the widely recognized angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of cardiovascular diseases. With the CAS number 76095-16-4, this compound has been extensively studied for its therapeutic efficacy and pharmacological mechanisms. The molecule's unique structure, featuring an enalapril moiety linked to maleic acid, contributes to its stability and bioavailability, making it a preferred choice in clinical settings.

The pharmacological action of Enalapril maleate is primarily centered on its ability to inhibit the ACE enzyme, which plays a critical role in the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensin I to angiotensin II, Enalapril maleate effectively reduces blood pressure and alleviates symptoms associated with hypertension and heart failure. This mechanism has been validated through numerous clinical trials and is supported by a wealth of preclinical data.

Recent advancements in pharmaceutical research have highlighted the potential of Enalapril maleate in addressing not only cardiovascular conditions but also its role in modulating inflammatory pathways. Studies have demonstrated that Enalapril maleate can influence cytokine production and reduce oxidative stress, making it a candidate for therapeutic strategies against chronic inflammatory diseases. This multifaceted action underscores the compound's versatility beyond its traditional applications.

The synthesis and characterization of Enalapril maleate have been refined over the years, leading to improved production methods that enhance purity and yield. Modern synthetic routes often employ catalytic hydrogenation and crystallization techniques to achieve high-purity Enalapril maleate. These advancements ensure that pharmaceutical formulations remain consistent and effective, meeting stringent regulatory standards.

In clinical applications, Enalapril maleate is typically administered as an oral medication, with formulations available in various strengths to accommodate individual patient needs. Its long half-life allows for once-daily dosing, improving patient compliance. The compound's safety profile is well-documented, with common side effects including cough, dizziness, and hyperkalemia. However, these are generally mild and transient, making Enalapril maleate a well-tolerated therapeutic option.

Research into the pharmacokinetics of Enalapril maleate has revealed interesting insights into its absorption, distribution, metabolism, and excretion (ADME) properties. The compound undergoes hydrolysis in the body to form enalaprilat, its active metabolite, which exhibits prolonged activity. This metabolic pathway ensures sustained therapeutic effects and contributes to the compound's overall efficacy.

The role of Enalapril maleate in combination therapies has also been explored extensively. Its synergistic effects when used alongside other antihypertensive agents have been shown to provide better blood pressure control compared to monotherapy. This combination approach is particularly beneficial for patients with resistant hypertension or those requiring additional cardiovascular support.

Emerging research suggests that Enalapril maleate may have potential applications in neuroprotection and nephroprotection. Studies indicate that the compound can mitigate kidney damage associated with diabetes and hypertension by reducing proteinuria and slowing down the progression of renal dysfunction. Similarly, preliminary findings suggest a role in neuroprotective strategies due to its ability to modulate inflammatory responses in the brain.

The regulatory landscape for Enalapril maleate remains robust, with ongoing studies ensuring its continued relevance in modern medicine. Regulatory bodies continue to monitor its safety and efficacy through post-marketing surveillance programs. These efforts are crucial in maintaining the integrity of pharmaceutical products and ensuring patient safety.

Future directions in research may explore novel derivatives of Enalapril maleate designed to enhance specific therapeutic outcomes while minimizing side effects. The development of such derivatives could expand the therapeutic applications of this compound beyond its current indications. Additionally, advancements in drug delivery systems may further optimize the administration of Enalapril maleate, improving patient convenience and treatment adherence.

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